molecular formula C16H24N6O2 B2884519 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923484-65-5

3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2884519
CAS No.: 923484-65-5
M. Wt: 332.408
InChI Key: CLBDSVPTTQJLMT-UHFFFAOYSA-N
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Description

3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the purine and triazine families These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes

Scientific Research Applications

3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions in the field of triazine and tetrazine research involve further exploration of their synthesis, coordination properties, and various applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted purines and triazines can be reacted in the presence of catalysts and solvents to form the desired compound. Reaction conditions often include specific temperatures, pressures, and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control. Industrial synthesis might employ advanced techniques such as microwave-assisted synthesis or high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, with mild stimulant effects.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties compared to other purine and triazine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,9-dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-9(2)7-21-14(23)12-13(19(6)16(21)24)17-15-20(12)8-11(5)18-22(15)10(3)4/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBDSVPTTQJLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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